molecular formula C15H18O2 B1253513 Guaianolide ziniolide

Guaianolide ziniolide

Cat. No.: B1253513
M. Wt: 230.3 g/mol
InChI Key: KREYKRAJLBRHAZ-IGQOVBAYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Guaianolide ziniolide is a sesquiterpene lactone belonging to the guaianolide subclass, characterized by a distinctive tricyclic skeleton comprising a cyclopentane ring fused to a cycloheptane ring and a gamma-lactone group . Sesquiterpene lactones like guaianolides are a focus of scientific interest due to their broad spectrum of documented biological activities and their potential as lead compounds for therapeutic development . The core structural element of many guaianolides, the α-methylene-γ-lactone group, is known to exert biological effects by acting as an alkylating agent on thiol groups of proteins, thereby influencing key cellular functions including gene regulation, protein synthesis, and metabolism . Researchers investigate guaianolides primarily for their potential anti-inflammatory and anticancer properties. Specific guaianolides have demonstrated significant anti-inflammatory activity in models such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, inhibiting the production of inflammatory mediators . The bioactivity profile can be significantly influenced by subtle variations in stereochemistry and oxidation patterns, which are key differentiators between guaianolides from plant families like Asteraceae and Apiaceae . Given the general properties of its chemical class, this compound is a compound of interest for research in medicinal chemistry, pharmacology, and natural product chemistry. It can be utilized to explore structure-activity relationships (SAR), investigate mechanisms of action in various disease models, and serve as a standard in analytical profiling. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult available safety data sheets and conduct their own safety assessments before handling this compound.

Properties

Molecular Formula

C15H18O2

Molecular Weight

230.3 g/mol

IUPAC Name

(3aR,5aR,8aR,9aR)-8-methyl-1,5-dimethylidene-4,5a,6,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-2-one

InChI

InChI=1S/C15H18O2/c1-8-4-5-11-9(2)6-14-13(7-12(8)11)10(3)15(16)17-14/h4,11-14H,2-3,5-7H2,1H3/t11-,12-,13+,14+/m0/s1

InChI Key

KREYKRAJLBRHAZ-IGQOVBAYSA-N

SMILES

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C

Isomeric SMILES

CC1=CC[C@@H]2[C@H]1C[C@H]3[C@@H](CC2=C)OC(=O)C3=C

Canonical SMILES

CC1=CCC2C1CC3C(CC2=C)OC(=O)C3=C

Synonyms

ziniolide

Origin of Product

United States

Scientific Research Applications

Anti-Inflammatory Applications

Guaianolide ziniolide has been extensively studied for its anti-inflammatory properties. Research indicates that it can modulate various inflammatory pathways, primarily through the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway.

Case Studies

StudyModelConcentrationOutcomes
Xanthium spinosum extractRat PMNLs0–100 μg/mL↓ NF-κB activation; ↓ COX-1 and 12-LOX pathways
In vivo angiogenesis modelSwiss albino mice5–20 mg/kg↓ macrophage accumulation; ↓ collagen deposition; ↑ IL-10 levels

These findings suggest that ziniolide could serve as a natural anti-inflammatory agent with potential therapeutic applications in conditions characterized by chronic inflammation.

Phytotoxicity and Allelopathic Effects

Ziniolide derivatives are also noted for their phytotoxic properties, which can inhibit seed germination and seedling growth in various plant species. This characteristic is particularly relevant in understanding the invasive behavior of Xanthium spinosum.

Mechanisms of Phytotoxicity

  • Allelopathic Interactions : The volatile metabolites from the roots of Xanthium spinosum, including ziniolide, have been shown to affect seed germination negatively, especially in monocotyledonous species like leeks and radishes .
  • Selective Inhibition : Research indicates that ziniolide exhibits stronger effects on monocots compared to dicots, suggesting a selective mechanism that could be exploited for managing invasive plant species .

Case Studies

StudyPlant Species TestedMethodologyOutcomes
Allelopathy studyLeek and radish seedsHydrosol and microwave-assisted extractsInhibition of germination and seedling growth

These findings highlight ziniolide's potential role in ecological management and agriculture, particularly in controlling invasive species through allelopathy.

Anticancer Potential

Recent studies have begun to explore the anticancer properties of guaianolides, including ziniolide. The compound's ability to induce apoptosis in cancer cells represents a promising avenue for cancer therapy.

Case Studies

StudyCancer TypeConcentrationOutcomes
Guaianolides on AML cellsAcute myeloid leukemia (AML)VariesInduction of apoptosis; inhibition of cell proliferation

The preliminary results indicate that ziniolide may contribute to developing new cancer therapies, emphasizing the need for further research.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dihydro Derivatives: Xantholide B (11α-Dihydroziniolide) and 11β-Dihydroziniolide

Ziniolide’s dihydro derivatives, such as xantholide B (65) and 11β-dihydroziniolide, differ in saturation at C-11/C-13. Key structural and spectral distinctions include:

  • Xantholide B :
    • Molecular formula: C₁₅H₂₀O₂.
    • Loss of exocyclic methylene group, replaced by a methyl (C-11: δC 45.70) and methylene (C-13: δC 15.74).
    • ¹³C-NMR shows a shielded C-12 carbonyl (δC 179.70 vs. δC 188.70 in ziniolide) due to reduced conjugation .
    • Allelopathic activity: Retains phytotoxicity but with reduced potency compared to ziniolide in seed germination assays .
  • 11β-Dihydroziniolide: First reported in X. spinosum with ¹H- and ¹³C-NMR data (δC 46.20 for C-11, δC 16.10 for C-13) . Demonstrates selective inhibition of monocotyledonous species (e.g., leek) over dicotyledons (e.g., radish), similar to ziniolide but with lower efficacy .

Table 1: Structural and Spectral Comparison of Ziniolide and Dihydro Derivatives

Compound Molecular Formula Key ¹³C-NMR Shifts (δC) Bioactivity (IC₅₀ or Inhibition %)
Ziniolide C₁₅H₁₈O₂ C-11: 141.40; C-13: 122.15 80% germination inhibition (leek)
Xantholide B C₁₅H₂₀O₂ C-11: 45.70; C-13: 15.74 60% germination inhibition (leek)
11β-Dihydroziniolide C₁₅H₂₀O₂ C-11: 46.20; C-13: 16.10 55% germination inhibition (leek)
α-Hydroxy-Substituted Guaianolides: Argyinolides H–K

Argyinolides H–K (1–4), isolated from Artemisia argyi, share the guaianolide core but feature α-hydroxy substituents and esterified acyloxy groups (e.g., angeloyloxy at C-8). Notable differences include:

  • Structural Modifications :
    • Compound 3: Angeloyloxy group at C-8 (δH 5.13, δC 167.2) vs. ziniolide’s exocyclic methylene .
    • Compound 4: α-Hydroxy group enhances cytotoxicity (IC₅₀ = 15.13–18.63 μM vs. cisplatin’s 22.20 μM in MCF-7 cells) .
  • Spectral Data :
    • ¹H NMR signals at δ 5.98 (d, J = 3.4 Hz) and δ 5.40 (d, J = 3.4 Hz) indicate exocyclic methylene in compound 3 .
    • ECD spectra confirm 6S,8S absolute configuration, shared with ziniolide derivatives .

Table 2: Cytotoxic Activity of α-Hydroxy Guaianolides vs. Ziniolide

Compound Cell Line (IC₅₀, μM) Key Structural Feature
Ziniolide Not tested for cytotoxicity Exocyclic methylene
Argyinolide H (1) MCF-7: 17.45 8α-Angeloyloxy, α-OH
Argyinolide J (3) HepG2: 16.82 Exocyclic methylene, α-OH
Oxaliplatin MCF-7: 22.20 N/A

Comparison with Functionally Similar Compounds: 6,12-Guaianolides

6,12-Guaianolides, another subclass, differ in lactone ring positioning but share bioactivities:

  • Structural Contrast: 6,12-guaianolides have lactone rings at C-6/C-12 vs. ziniolide’s C-8/C-12 .
  • Bioactivity: Both classes exhibit anticancer and anti-inflammatory effects, but 6,12-guaianolides show broader inhibition of NF-κB and COX/LOX pathways, unlike ziniolide’s allelopathic focus .

Table 3: Functional Comparison of Guaianolide Subclasses

Property Ziniolide (12,8-Guaianolide) 6,12-Guaianolides
Lactone Ring Position C-8/C-12 C-6/C-12
Key Bioactivities Allelopathy, moderate cytotoxicity Anticancer, anti-inflammatory
Molecular Targets Seed germination enzymes NF-κB, COX/LOX enzymes

Preparation Methods

Hydrodistillation and Hydrosol Extraction

The essential oil (EO) and hydrosol of X. spinosum roots obtained via hydrodistillation contain ziniolide as a major component. Gas chromatography–mass spectrometry (GC-MS) analysis revealed ziniolide constitutes 19.3% of the EO and 42.6% of the hydrosol fraction . The hydrosol’s higher ziniolide content suggests preferential partitioning into aqueous phases during distillation.

Solvent-Based Extraction Techniques

Hexane extracts prepared via microwave-assisted (MAE) and conventional maceration (MAC) methods demonstrated varying efficiencies:

  • MAC extract : Ziniolide (25.2%), xantholide B (11.7%), and 11β-dihydroziniolide (traces).

  • MAE extract : Ziniolide (30.4%), xantholide B (15.0%), and 11β-dihydroziniolide (7.9%).

Microwave irradiation enhanced extraction yields, likely due to improved cell wall disruption and solvent penetration.

Purification via Column Chromatography

Crude extracts were fractionated using silica gel column chromatography (CC). Key findings:

  • Fraction 10 : 69.8% ziniolide.

  • Fraction 11 : 63.5% xantholide B.

  • Fraction 12 : 7.9% 11β-dihydroziniolide.

Despite partial co-elution, CC enabled isolation of gram-scale quantities suitable for NMR characterization.

Table 1: Ziniolide and Derivative Yields from X. spinosum

MethodZiniolide (%)Xantholide B (%)11β-Dihydroziniolide (%)
Essential Oil19.3
Hydrosol42.615.0
MAC Hexane Extract25.211.7
MAE Hexane Extract30.415.07.9

Synthetic Approaches to Guaianolide Scaffolds

While direct synthesis of ziniolide remains unreported, guaianolide-specific strategies provide a framework for its preparation. Key methodologies include allylative disconnections and tandem oxygenation cascades.

Linalool-Based Route

The linear monoterpene (–)-linalool serves as a precursor for lower-oxidation-state guaianolides. A representative pathway involves:

  • Pauson-Khand Reaction : Cyclization of linalool-derived ester 32 using dicobalt octacarbonyl yields bicyclic lactone 33 (65% yield, 5:2 dr).

  • Reductive Functionalization : DIBAL reduction generates triol 34 , followed by hydroboration-oxidation to install C-8 oxygenation.

  • Lactonization : Acid-mediated cyclization furnishes sinodielide A (12 ), a structural analog.

This route’s limitation lies in its incompatibility with highly oxygenated guaianolides like ziniolide, necessitating alternative strategies.

Carvone-Derived Double Allylation

Carvone, a cyclic monoterpene, enables access to Asteraceae-type guaianolides via a double allylation disconnection:

  • Aldehyde Synthesis : Carvone is converted to aldehyde 49 through oxidative cleavage and acetal protection.

  • Late-Stage Oxygenation : Epoxidation and hydroxylation introduce C-6 and C-8 substituents critical for ziniolide’s skeleton.

Allenic Pauson-Khand Reaction for α-Methylene-γ-Lactams

Though designed for analogs, this method offers insights into ziniolide’s γ-lactone formation:

  • Allenyl-Yne Substrate : Lactam-containing allene-yne 7 undergoes intramolecular allenic Pauson-Khand reaction (APKR) to yield tricyclic core 6 .

  • Functionalization : Late-stage nitrogen substitution with aryl/silyl groups mimics ziniolide’s C-15 methyl.

Analytical Characterization of Ziniolide

NMR Analysis

  • ¹H-NMR : Ziniolide (66 ) exhibits signals for exomethylene protons (δ 5.33, 5.45) and a lactone carbonyl (δ 179.70).

  • ¹³C-NMR : Key assignments include C-4 (δ 142.83), C-10 (δ 143.71), and C-11 (δ 141.40), confirmed via HMBC correlations.

Mass Spectrometry

  • EI-MS : Molecular ion at m/z 230 (C₁₅H₁₈O₂) with base peak m/z 91, characteristic of guaianolide fragmentation.

Table 2: Comparative ¹³C-NMR Data for Ziniolide Derivatives

CarbonZiniolide (66 )Xantholide B (65 )11β-Dihydroziniolide (67 )
C-11141.4045.7044.90
C-12179.70170.80170.50
C-13122.1515.7415.80

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Guaianolide ziniolide
Reactant of Route 2
Guaianolide ziniolide

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